molecular formula C7H11N3O2 B15323648 5-(1h-1,2,4-Triazol-1-yl)pentanoic acid

5-(1h-1,2,4-Triazol-1-yl)pentanoic acid

Cat. No.: B15323648
M. Wt: 169.18 g/mol
InChI Key: YMSVJOHEYYIVBL-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-Triazol-1-yl)pentanoic acid is an organic compound characterized by the presence of a triazole ring attached to a pentanoic acid chain. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanoic acid typically involves the reaction of a suitable triazole precursor with a pentanoic acid derivative. One common method includes the use of 1,2,4-triazole and 5-bromopentanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-(1H-1,2,4-Triazol-1-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Condensation: The carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides, respectively.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

5-(1H-1,2,4-Triazol-1-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar compounds to 5-(1H-1,2,4-triazol-1-yl)pentanoic acid include:

The uniqueness of this compound lies in its specific structure, which combines the properties of the triazole ring with the flexibility of the pentanoic acid chain, making it versatile for various applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)pentanoic acid

InChI

InChI=1S/C7H11N3O2/c11-7(12)3-1-2-4-10-6-8-5-9-10/h5-6H,1-4H2,(H,11,12)

InChI Key

YMSVJOHEYYIVBL-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCCCC(=O)O

Origin of Product

United States

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